2-Propionylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propanoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOOAWVGOYQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178253 | |
| Record name | 2-(1-Oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-45-4 | |
| Record name | 2-Propionylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Oxopropyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-oxopropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Unlocking the Therapeutic Potential of 2-Propionylbenzoic Acid: A Technical Guide for Novel Drug Discovery
For Immediate Release
[City, State] – January 27, 2026 – In the dynamic landscape of pharmaceutical research and development, the exploration of novel molecular scaffolds as starting points for new therapeutics is paramount. 2-Propionylbenzoic acid, a versatile aromatic carboxylic acid, presents itself as a molecule of significant interest. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the untapped potential of this compound, outlining promising research avenues and providing a robust framework for its application in the synthesis of innovative drug candidates. While direct biological activities of this compound are not extensively documented, its true potential lies in its utility as a flexible building block for a diverse range of heterocyclic compounds with known pharmacological relevance.
Physicochemical Properties and Synthetic Accessibility
This compound, with the CAS number 2360-45-4, is an aromatic carboxylic acid featuring a propionyl group ortho to a carboxylic acid function on a benzene ring.[1] This off-white solid is soluble in organic solvents and possesses the characteristic reactivity of both a ketone and a carboxylic acid, making it a valuable synthon in organic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2360-45-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | |
| Appearance | White to off-white solid | [1] |
| Synonyms | 2-(1-Oxopropyl)benzoic acid, Propiophenone-2-carboxylic acid | [1] |
The synthesis of this compound can be achieved through methods analogous to those used for similar 2-acylbenzoic acids, such as Friedel-Crafts acylation of a suitable benzene derivative. While specific patents for this compound synthesis are not abundant, the well-established principles of organic synthesis suggest straightforward accessibility for research purposes.
The Gateway to Heterocyclic Scaffolds: A Universe of Therapeutic Possibilities
The primary research opportunity for this compound lies in its role as a precursor to a variety of heterocyclic ring systems. The presence of the ketone and carboxylic acid functionalities in a 1,2-relationship on the benzene ring allows for a range of intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds.
A recent review highlights the broad applicability of 2-acylbenzoic acids in the synthesis of heterocycles such as phthalides, isochromanones, isoindolines, phthalazinones, and quinolones.[2] These structural motifs are found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
Figure 1: Synthetic utility of this compound.
Synthesis of Phthalide and Isoindolinone Derivatives: A Focus on Anticancer and Anti-inflammatory Agents
Phthalides and isoindolinones are privileged structures in medicinal chemistry. 2-Acylbenzoic acids, such as 2-acetylbenzoic acid, are known to be valuable precursors for these scaffolds.[3] By analogy, this compound can be utilized in similar synthetic strategies.
Experimental Protocol: Generalized Synthesis of 3-Ethyl-3-hydroxyphthalide
This protocol describes a potential acid-catalyzed intramolecular cyclization of this compound.
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as toluene (10 mL).
-
Acid Catalyst: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield 3-ethyl-3-hydroxyphthalide.
Further derivatization of the phthalide core can lead to a library of compounds for biological screening.
Figure 2: Workflow for phthalide synthesis.
Structure-Activity Relationship (SAR) Studies: Guiding the Design of Potent Analogs
Understanding the structure-activity relationship (SAR) of benzoic acid derivatives is crucial for designing potent and selective drug candidates. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring, which affect their electronic properties, lipophilicity, and steric interactions with biological targets.[4]
For this compound derivatives, key areas for modification include:
-
The Propionyl Chain: Altering the length and branching of the alkyl chain can impact lipophilicity and steric hindrance, potentially influencing target binding and cell permeability.
-
The Aromatic Ring: Introduction of various substituents (e.g., halogens, hydroxyl, nitro, amino groups) on the benzene ring can modulate the electronic properties and provide additional points of interaction with a biological target.
-
The Carboxylic Acid: Esterification or amidation of the carboxylic acid group can create prodrugs with improved pharmacokinetic profiles.
A systematic approach to synthesizing and screening a library of this compound derivatives with variations at these positions will be instrumental in identifying lead compounds with desired biological activities.
Potential Therapeutic Areas for Investigation
Given the broad range of biological activities associated with the heterocyclic scaffolds derivable from 2-acylbenzoic acids, several therapeutic areas warrant investigation for novel compounds synthesized from this compound.
-
Oncology: Many phthalide and isoindolinone derivatives have demonstrated potent anticancer activities.[2]
-
Inflammation and Pain: Benzoic acid derivatives have been explored for their anti-inflammatory and analgesic properties.
-
Infectious Diseases: The quinolone and phthalazinone cores are well-known pharmacophores in antibacterial and antifungal agents.[2]
Analytical Characterization and Quality Control
Robust analytical methods are essential for the characterization and quality control of newly synthesized compounds.
Table 2: Recommended Analytical Techniques
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H and ¹³C NMR). |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Conclusion and Future Directions
This compound represents a promising yet underexplored starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its accessibility and versatile reactivity make it an ideal candidate for generating diverse chemical libraries for high-throughput screening. Future research should focus on the efficient synthesis of a wide range of derivatives and their systematic evaluation in relevant biological assays to uncover new lead compounds for the treatment of various diseases. The lack of extensive prior art on this specific molecule presents a unique opportunity for innovation and the development of novel intellectual property in the pharmaceutical sector.
References
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Synthesis of Heterocycles from 2‐Acylbenzoic Acids - ResearchGate. (URL: [Link])
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This compound | C10H10O3 | CID 75384 - PubChem. (URL: [Link])
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Methodological & Application
High-Yield Synthesis Protocol for 2-Propionylbenzoic Acid: An Application Note for Advanced Chemical Synthesis
Introduction
2-Propionylbenzoic acid is a valuable keto-carboxylic acid intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, featuring both a propionyl group and a carboxylic acid on a benzene ring, allows for diverse downstream chemical modifications. This application note provides a detailed, high-yield protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and organic synthesis. The cornerstone of this synthesis is the Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds to aromatic rings.[2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and outline the necessary purification and characterization procedures to ensure a high-purity final product.
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The synthesis of this compound is achieved via the Friedel-Crafts acylation of phthalic anhydride with propionic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][5] The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: Propionic anhydride reacts with aluminum chloride to form a highly electrophilic propionylium ion (acylium ion). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, facilitating the cleavage of the C-O bond and generating the acylium ion and an aluminum carboxylate complex.[6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of phthalic anhydride attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
-
Rearomatization: A base, typically the chloroaluminate complex formed in the initial step, abstracts a proton from the carbon bearing the new propionyl group. This restores the aromaticity of the benzene ring and yields the aluminum salt of the desired this compound.
-
Hydrolysis: The final product is liberated from its aluminum salt complex by acidic workup with ice and concentrated hydrochloric acid.
It is crucial to note that in Friedel-Crafts acylation, the Lewis acid catalyst is required in stoichiometric amounts, as it forms a complex with the ketone product.[7]
Experimental Protocol
This protocol is designed to provide a high yield of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 14.8 g (0.1 mol) | ≥99% |
| Propionic Anhydride | (CH₃CH₂CO)₂O | 130.14 | 26.0 g (0.2 mol) | ≥98% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 40.0 g (0.3 mol) | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |
| Ice | H₂O | 18.02 | ~200 g | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL | 37% |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Saturated Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |
| Toluene | C₇H₈ | 92.14 | For Recrystallization | Reagent Grade |
| Hexane | C₆H₁₄ | 86.18 | For Recrystallization | Reagent Grade |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a calcium chloride drying tube
-
Addition funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
1 L beaker
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Reaction Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a CaCl₂ drying tube), and an addition funnel, add phthalic anhydride (14.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes to cool it to 0-5 °C.
-
Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (40.0 g, 0.3 mol) portion-wise to the stirred suspension over 30 minutes. Ensure the temperature does not exceed 10 °C. The mixture will become a thick, yellowish slurry.
-
Addition of Acylating Agent: Add propionic anhydride (26.0 g, 0.2 mol) to the addition funnel and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours at room temperature. Then, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain reflux for 3 hours.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL) in a 1 L beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid and helps in the removal of unreacted phthalic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of toluene and hexane to yield pure this compound as a crystalline solid.[8][9]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | 94-96 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.1-1.3 (t, 3H, -CH₃), 2.9-3.1 (q, 2H, -CH₂-), 7.4-8.2 (m, 4H, Ar-H), 10.0-11.0 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 8.5 (-CH₃), 36.0 (-CH₂-), 128.0-135.0 (Ar-C), 168.0 (-COOH), 205.0 (C=O) |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1700 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1600, 1480 (C=C aromatic stretch) |
Note: The exact chemical shifts and absorption bands may vary slightly depending on the solvent and instrument used.[10]
Safety and Handling
-
Propionic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.[11]
-
Anhydrous Aluminum Chloride: Highly reactive with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment and add to the reaction mixture carefully.
-
Dichloromethane: A volatile and suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Check the quality of AlCl₃. Increase reaction time or temperature if necessary. |
| Loss of product during workup | Ensure complete extraction. Be careful during the washing steps to avoid loss into the aqueous layer. | |
| Product is an oil or does not crystallize | Impurities present | Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| Product is hydrated | Dry the product under vacuum. | |
| Dark-colored product | Side reactions or decomposition | Use high-purity starting materials. Avoid overheating during the reaction. Decolorize with activated charcoal during recrystallization. |
Conclusion
This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize this important chemical intermediate. The provided characterization data and troubleshooting guide will further aid in obtaining a pure and well-characterized final product, suitable for a wide range of applications in pharmaceutical and chemical industries.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- U.S. Patent 3,235,588 A, "Purification of benzoic acid," issued February 15, 1966.
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The Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019, 15, 1313–1319. [Link]
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jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be stable. The content describes general recrystallization techniques for benzoic acid.)
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Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia. Catalysis Letters2007, 115, 84–88. [Link]
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Mizyuk, V., et al. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology2008, 2, 249-254. [Link]
- Google Patents. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
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European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
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RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Adv., 2018 , 8, 37346-37380. [Link]
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Hao, S. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Hebei University of Technology, 2010 . [Link]
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PubChem. p-Propionylbenzoic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of Heterocycles from 2‐Acylbenzoic Acids. [Link]
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University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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Chemistry LibreTexts. 3.2: Purification of Products. [Link]
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Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry2019, 15, 1313-1319. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung2010, 60(5), 296-302. [Link]
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Khodaei, M. M., et al. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society2007, 4(3), 336-339. [Link]
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Organic Syntheses. Phthalic anhydride. Org. Synth.1925, 5, 81. [Link]
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Lewandowski, W., et al. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure2005, 744-747, 345-352. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules2022, 27(18), 5997. [Link]
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Application Notes and Protocols for the Derivatization of 2-Propionylbenzoic Acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the 2-Propionylbenzoic Acid Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as a foundation for therapeutic agents is of paramount importance. This compound, a bifunctional molecule featuring both a carboxylic acid and a ketone, presents a compelling starting point for the generation of diverse chemical libraries. The inherent reactivity of these two functional groups allows for a wide array of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR). The benzoic acid moiety is a well-established pharmacophore found in numerous approved drugs, often contributing to target binding through hydrogen bonding and aromatic interactions.[1] The propionyl group, a keto-acid substructure, offers a unique handle for derivatization, potentially leading to compounds with novel biological activities.[2] Derivatization strategies targeting either the carboxylic acid or the ketone, or both, can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This comprehensive guide provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library. As a Senior Application Scientist, the following methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug development.
I. Chemical Derivatization Strategies for this compound
The presence of two distinct functional groups on the this compound scaffold allows for a multifaceted approach to library synthesis. The primary avenues for derivatization include modification of the carboxylic acid to form esters and amides, and reaction at the ketone to generate various heterocyclic structures.
A. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is a primary target for modification to modulate polarity and introduce diverse structural motifs. Esterification and amidation are fundamental reactions in medicinal chemistry for this purpose.
Esterification of this compound can be achieved through several methods, with the choice of method depending on the steric hindrance of the alcohol and the desired reaction conditions.
-
Fischer-Speier Esterification: This classical method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4] The reaction is driven to completion by using the alcohol as the solvent and removing the water formed during the reaction.
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
Reagent/Component Molecular Weight ( g/mol ) Amount Molar Equivalents This compound 178.18 1.78 g 1.0 Ethanol (Absolute) 46.07 25 mL ~42 Sulfuric Acid (Conc.) 98.08 0.5 mL - Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and ethanol.
-
Stir the mixture until the solid is completely dissolved.
-
Carefully add concentrated sulfuric acid dropwise to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-propionylbenzoate.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
-
Steglich Esterification: For more sterically hindered or sensitive alcohols, the Steglich esterification offers a milder alternative, employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6]
Workflow for Esterification of this compound
Caption: General workflows for the esterification of this compound.
Amide bond formation is a cornerstone of medicinal chemistry. The reaction of this compound with a variety of primary and secondary amines can introduce key hydrogen bonding functionalities and diverse substituents.
-
EDC/HOBt Coupling: This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions, minimizing side reactions.[7][8]
Protocol 2: EDC/HOBt Mediated Amidation of this compound with Benzylamine
Reagent/Component Molecular Weight ( g/mol ) Amount Molar Equivalents This compound 178.18 1.78 g 1.0 Benzylamine 107.15 1.18 g (1.1 mL) 1.1 EDC.HCl 191.70 2.11 g 1.1 HOBt 135.13 1.49 g 1.1 N,N-Diisopropylethylamine (DIPEA) 129.24 2.25 g (3.0 mL) 1.75 Dichloromethane (DCM) - 50 mL - Procedure:
-
Dissolve this compound in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add EDC.HCl and stir for another 15 minutes.
-
Add benzylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-benzyl-2-propionylbenzamide by column chromatography on silica gel.
-
B. Derivatization of the Ketone Moiety: Synthesis of Heterocycles
The ketone functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.
-
Paal-Knorr Pyrrole Synthesis: This reaction allows for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9][10][11] While this compound is a 1,5-ketoacid, intramolecular cyclization can be envisioned to form a lactone which can then potentially react. A more direct approach would be to first react the carboxylic acid with a reagent that can then participate in the cyclization.
-
Hantzsch Pyridine Synthesis: This multi-component reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an amine.[12][13] A modified Hantzsch-type reaction could be envisioned where the keto-acid itself acts as a key building block.
Logical Relationship for Heterocycle Synthesis
Caption: Conceptual pathways for heterocyclic synthesis from this compound.
II. Characterization of Synthesized Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. For example, in the ¹H NMR spectrum of ethyl 2-propionylbenzoate, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), the propionyl group (a quartet and a triplet), and the aromatic protons.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compounds. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For instance, the formation of an ester will be indicated by the appearance of a strong C=O stretching band around 1730 cm⁻¹, while the broad O-H stretch of the carboxylic acid will disappear.
III. Biological Screening Protocols
The newly synthesized library of this compound derivatives can be screened for a variety of biological activities. The following are detailed protocols for common primary screens.
A. Antimicrobial Susceptibility Testing
The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The following broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[16][17]
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Compound stock solutions (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
B. Cytotoxicity Screening
It is essential to assess the toxicity of new compounds against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[2][18][19]
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
C. Enzyme Inhibition Assays
Given that many drugs exert their effects by inhibiting specific enzymes, screening the new derivatives against a panel of relevant enzymes is a logical step. For instance, keto-acid containing compounds have been explored as protease inhibitors.[20]
Workflow for a General Enzyme Inhibition Screen
Caption: A generalized workflow for screening compounds for enzyme inhibition.
IV. Data Analysis and Interpretation
The data generated from the biological screens should be carefully analyzed to identify promising lead compounds. For antimicrobial and cytotoxicity assays, dose-response curves should be generated to determine MIC and IC₅₀ values, respectively. For enzyme inhibition assays, IC₅₀ values will be the primary endpoint. The SAR of the synthesized library should be analyzed by comparing the activity of the derivatives with their structural features. This analysis will guide the design and synthesis of the next generation of more potent and selective compounds.
V. Conclusion
This compound is a versatile and promising scaffold for the development of new therapeutic agents. The synthetic protocols and biological screening methods detailed in this guide provide a robust framework for the generation and evaluation of a diverse library of derivatives. By systematically exploring the chemical space around this core structure, researchers can uncover novel compounds with significant biological activity, paving the way for the development of future medicines.
References
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Lee, D. H., & Goldberg, A. L. (2010). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 2(3), 147-164. [Link]
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North, A., Jones, M., & Pascoe, D. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5873-5881. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Master of Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]
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ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Wikipedia. (n.d.). Steglich esterification. [Link]
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National Center for Biotechnology Information. (2018). A High-Content Screening Assay for the Discovery of Novel Proteasome Inhibitors from Formosan Soft Corals. [Link]
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Wikipedia. (n.d.). Keto acid. [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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SciELO México. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]
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YouTube. (2022). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. [Link]
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Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]
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National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. (2008). (PDF) N-Benzyl-2-hydroxybenzamide. [Link]
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ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]
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ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
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UbiQ. (n.d.). protocol P006 _ Fluorescence-based proteasome activity profiling. [Link]
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ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
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PubChem. (n.d.). N-Benzoylbenzylamine. [Link]
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University of Liverpool. (2018). key reactions in heterocycle synthesis. [Link]
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YouTube. (2022). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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National Center for Biotechnology Information. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]
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Wikipedia. (n.d.). Steglich esterification. [Link]
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National Center for Biotechnology Information. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
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Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
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Royal Society of Chemistry. (2014). Supporting information. [Link]
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National Center for Biotechnology Information. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
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MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]
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YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of 2-Propionylbenzoic Acid and Its Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-propionylbenzoic acid and its derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to ensure the integrity of your results by understanding the chemical behavior of these valuable compounds.
Introduction to the Stability Landscape of 2-Acylbenzoic Acids
This compound and its structural analogs are key building blocks in the synthesis of a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen. However, the presence of both a carboxylic acid and a ketone functional group in close proximity on an aromatic ring introduces unique stability considerations. Understanding these nuances is critical for reliable experimental outcomes. This guide will walk you through the common stability issues, their underlying causes, and robust protocols to mitigate them.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific questions and problems you might encounter in a direct question-and-answer format.
FAQ 1: My this compound solution appears to be degrading over time, even when stored in the dark. What could be the cause?
Even in the absence of light, this compound can be susceptible to degradation, primarily through hydrolysis and intramolecular reactions. The stability is often dependent on the solvent and the presence of trace amounts of water or acid/base catalysts.
Causality: The 2-acylbenzoic acid structure exists in equilibrium with its cyclic tautomer, a 3-hydroxy-3-alkylphthalide.[1] This equilibrium can be influenced by the solvent environment. In protic solvents, especially in the presence of acid or base, the equilibrium can shift, and the open-chain form may be more susceptible to further reactions.
Troubleshooting Protocol:
-
Solvent Selection: Whenever possible, use aprotic, anhydrous solvents for storing stock solutions. Solvents like anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally preferred over alcohols or acetone for long-term storage.
-
pH Control: If working in aqueous or protic solutions, buffer the solution to a neutral or slightly acidic pH (around 4-5). Extreme pH conditions can catalyze hydrolysis of derivatives or promote other side reactions.
-
Inert Atmosphere: For highly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Fresh is Best: Prepare solutions fresh whenever possible, especially for reactions that are sensitive to impurities.
FAQ 2: I'm observing unexpected peaks in my HPLC analysis of a reaction involving a this compound derivative. Could these be degradation products?
Yes, it is highly likely. The appearance of new peaks, especially those that grow over time or upon stress conditions (heat, light), is a strong indicator of degradation.
Common Degradation Pathways:
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing CO₂.[2] For this compound, this would lead to the formation of propiophenone.
-
Photodegradation: Many aromatic ketones are photosensitive. Ketoprofen, a prominent derivative, is well-documented to degrade upon exposure to UV light, often via decarboxylation and the formation of various photoproducts.[3][4]
-
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the aromatic ring or the propionyl side chain. Advanced oxidation processes have been shown to degrade hydroxybenzoic acids effectively.[5]
-
Intramolecular Cyclization: As mentioned, 2-acylbenzoic acids can cyclize. This can sometimes be an irreversible process under certain conditions, leading to a stable phthalide derivative.
Workflow for Identifying Degradation Products:
Caption: Workflow for the identification of degradation products.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a systematic way to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Treat as in the acid hydrolysis step.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature and protected from light for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for several days.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 366 nm) for a defined period.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV/MS analysis. Compare the chromatograms of the stressed samples with a control sample to identify new peaks. The mass spectrometer will provide crucial information on the molecular weight of the degradation products.
FAQ 3: My synthesis of a derivative from this compound is giving low yields and multiple side products. Could the starting material be the issue?
Absolutely. The purity of your this compound is paramount. Impurities from its synthesis or degradation products from improper storage can significantly impact subsequent reactions.
Common Impurities and Their Impact:
| Impurity | Potential Source | Impact on Subsequent Reactions |
| Phthalic Acid | Over-oxidation during synthesis | Can compete in reactions involving the carboxylic acid group, leading to di-substituted or polymeric byproducts. |
| Benzoic Acid | Incomplete acylation during synthesis | Will not participate in reactions intended for the propionyl group, leading to lower yields of the desired product. |
| Isomeric Acylbenzoic Acids | Non-selective Friedel-Crafts acylation | Can lead to a mixture of isomeric products that may be difficult to separate. |
| Residual Solvents/Reagents | Incomplete purification | May interfere with catalysts or react with other reagents. |
Troubleshooting Protocol:
-
Purity Check: Before use, verify the purity of your this compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying structural impurities.
-
HPLC: A single, sharp peak in an HPLC chromatogram is a good sign of high purity.
-
-
Purification: If impurities are detected, consider recrystallization. The choice of solvent will depend on the nature of the impurities. A common method for purifying benzoic acid derivatives is recrystallization from hot water or aqueous ethanol.[6]
-
Proper Storage: Store the purified compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere.[7][8][9]
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool, dry, dark place in a tightly sealed container. | To minimize thermal and photodegradation, and prevent hydrolysis from atmospheric moisture. |
| Storage (Solution) | Use aprotic, anhydrous solvents. Prepare fresh. Store in the dark, and consider refrigeration for short-term storage. | To prevent solvent-mediated degradation and hydrolysis. |
| pH | Maintain solutions at a neutral to slightly acidic pH (4-5) if possible. | To minimize acid or base-catalyzed hydrolysis and other pH-dependent reactions. |
| Light Exposure | Protect from UV and strong visible light. Use amber vials or wrap containers in foil. | Aromatic ketones are often photosensitive and can undergo photodegradation. |
| Temperature | Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible time. | Thermal stress can induce decarboxylation and other degradation pathways. |
| Atmosphere | For highly sensitive applications, use an inert atmosphere (N₂ or Ar). | To prevent oxidative degradation. |
Visualizing Potential Degradation Pathways
The following diagram illustrates some of the potential degradation pathways for a generic 2-acylbenzoic acid, based on the chemistry of related compounds.
Caption: Potential degradation pathways for 2-acylbenzoic acids.
By understanding these potential stability issues and implementing the recommended troubleshooting and handling protocols, you can significantly improve the reliability and reproducibility of your experimental work with this compound and its derivatives.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2013). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Journal of Chemical Engineering, 30(3), 503-513. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]
-
Scribd. (n.d.). Lab Reports - Carboxylic Acid Test | PDF. Retrieved from [Link]
-
MDPI. (2024). Ketoprofen Photodegradation Kinetics Promoted by TiO2. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
IJRDO Journal. (2017). Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-65. Retrieved from [Link]
-
Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2013). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Journal of Chemical Engineering, 30(3), 503-513. Retrieved from [Link]
-
Scribd. (n.d.). Lab Reports - Carboxylic Acid Test | PDF. Retrieved from [Link]
-
ResearchGate. (2017). Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
YouTube. (2021, May 9). OCR A Chemistry A-level, Paper 2, June 2018, ( 2nd half) walkthrough. Retrieved from [Link]
-
Springer. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
-
PubMed. (2005). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Retrieved from [Link]
-
Phenova. (2015). Benzoic Acid Standard Safety Data Sheet. Retrieved from [Link]
-
BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
ResearchGate. (n.d.). Mechanism of degradation of ketoprofen by heterogeneous photocatalysis in aqueous solution. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Parabens and Benzoic Acid. Retrieved from [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Naturally occurring benzoic, sorbic, and propionic acid in vegetables. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
OCR. (2022). A Level Chemistry A - H432/02 Synthesis and analytical techniques. Retrieved from [Link]
-
Justlong in Food. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. Retrieved from [Link]
-
OCR. (n.d.). A Level Chemistry A - H432/02 Synthesis and analytical techniques Sample Question Paper. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic properties of benzoic acid degradation products' transition states. Retrieved from [Link]
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Technical Support Center: Navigating Solubility Challenges with 2-Propionylbenzoic Acid
Welcome to the technical support center for 2-Propionylbenzoic Acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during their experiments with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve your synthetic goals.
Introduction to this compound and its Solubility Profile
This compound (2-PBA) is an aromatic keto-acid, a valuable intermediate in the synthesis of a range of organic molecules, including pharmaceuticals and agrochemicals. Structurally, it possesses both a hydrophobic benzene ring and a hydrophilic carboxylic acid group, leading to a nuanced solubility profile. It is a white to off-white solid, generally soluble in organic solvents but with limited solubility in water.[1] This poor aqueous solubility, and often limited solubility in non-polar organic solvents, can present significant hurdles in achieving homogeneous reaction conditions, impacting reaction rates, yields, and overall efficiency.
This guide will equip you with the foundational knowledge and practical techniques to overcome these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
For reference, the table below provides the solubility of benzoic acid in various solvents. You can expect this compound to follow similar trends, though the exact values may differ.
| Solvent | Solubility of Benzoic Acid (g/L) at 25°C | Anticipated Behavior of this compound |
| Water | 3.44[2] | Sparingly soluble |
| Ethanol | 584[2] | High solubility |
| Methanol | 715[2] | High solubility |
| Acetone | 556[2] | High solubility |
| Ethyl Acetate | ~450 (estimated from g/100mL) | High solubility |
| Dichloromethane | ~240 (estimated from g/100mL) | Moderate to high solubility |
| Toluene | 106[2] | Moderate solubility |
| Hexane | 9[2] | Low solubility |
Q2: How does pH affect the solubility of this compound?
The carboxylic acid group of this compound is the primary driver of its pH-dependent solubility. In acidic to neutral conditions (low pH), the carboxylic acid exists in its protonated, neutral form (-COOH), which is less polar and therefore less soluble in water. As the pH increases, the carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻), a much more polar, charged species that is significantly more soluble in aqueous media.
The pKa of the carboxylic acid dictates the pH at which this transition occurs. While an experimental pKa for this compound is not published, we can estimate it to be slightly lower than that of benzoic acid (pKa ≈ 4.2) due to the electronic effects of the propionyl group. A reasonable estimate would be in the range of 3.8-4.0, similar to other ortho-substituted benzoic acids like 2-methylbenzoic acid (pKa ≈ 3.91). This means that to significantly increase its aqueous solubility, the pH of the solution should be raised to at least 2 pH units above the pKa (i.e., pH > 6).
Caption: pH-dependent solubility of this compound.
Q3: My reaction is not proceeding, and I see solid this compound in the flask. What should I do?
This is a classic sign of a solubility-limited reaction. The undissolved solid is not available to react, leading to slow or incomplete conversion. Please refer to the Troubleshooting Guide below for a systematic approach to addressing this issue.
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
Issue 1: Reactant (2-PBA) is not dissolving in the chosen solvent.
Root Cause Analysis: The polarity of the solvent may not be appropriate to dissolve a sufficient concentration of 2-PBA for the reaction to proceed effectively.
Solutions:
-
Solvent Selection:
-
Increase Solvent Polarity: Switch to a more polar aprotic solvent like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents are excellent at solvating a wide range of organic molecules.
-
Use a Protic Solvent: If your reaction chemistry allows, polar protic solvents like ethanol or methanol can be very effective due to their ability to hydrogen bond with the carboxylic acid group of 2-PBA.
-
-
Employ a Co-solvent System:
-
Rationale: Adding a small amount of a highly polar "co-solvent" can dramatically increase the solubility of your starting material in a less polar solvent system. This works by disrupting the crystal lattice of the solid and improving the overall solvating power of the mixture.
-
Practical Application: If your reaction is primarily in a solvent like toluene or dichloromethane, consider adding 5-10% (v/v) of DMF or THF. Observe for dissolution.
-
-
Increase Temperature:
-
Principle: The solubility of most solids increases with temperature.
-
Action: Gently warm the reaction mixture while stirring. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Issue 2: The reaction is biphasic, and the reactants are in different phases.
Root Cause Analysis: This often occurs in reactions with an aqueous phase and an organic phase, where one reactant is soluble in water and the other in the organic layer. For 2-PBA, this can happen if a base is used, forming the water-soluble carboxylate salt, while the other reactant remains in the organic phase.
Solution: Phase-Transfer Catalysis (PTC)
-
Mechanism: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. Typically, these are quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB). The cationic head of the catalyst pairs with the anionic reactant (the deprotonated 2-PBA) and, due to its lipophilic alkyl chains, shuttles it into the organic phase to react.
Caption: Mechanism of Phase-Transfer Catalysis.
Issue 3: Reaction conditions are not compatible with pH modification or high temperatures.
Root Cause Analysis: Some reactions involve sensitive functional groups that can be hydrolyzed by base or degraded at high temperatures.
Solution: In-situ Salt Formation with an Organic Base
-
Principle: Instead of using a strong inorganic base (which would drive the deprotonated 2-PBA into an aqueous phase), you can use a soluble, non-nucleophilic organic base to form an ion pair in situ within the organic solvent. This disrupts the crystal lattice of the carboxylic acid and increases its solubility without requiring a separate phase.
-
Suitable Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.
-
General Procedure:
-
Suspend this compound in your chosen organic solvent (e.g., dichloromethane, THF).
-
Add 1.0-1.1 equivalents of the organic base (e.g., TEA).
-
Stir at room temperature. You should observe the solid dissolving to form a homogeneous solution of the ammonium carboxylate salt.
-
Proceed with the addition of your other reactants.
-
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by In-situ Salt Formation
Objective: To solubilize this compound in a moderately polar organic solvent for a subsequent reaction (e.g., amide coupling).
Materials:
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere (if required by your reaction), add this compound (1.0 eq).
-
Add the desired volume of DCM or THF to achieve your target reaction concentration (e.g., 0.1-0.5 M).
-
Begin stirring the resulting suspension at room temperature.
-
Slowly add TEA or DIPEA (1.05 eq) dropwise to the suspension.
-
Continue stirring. The solid should gradually dissolve over 10-30 minutes, resulting in a clear, homogeneous solution.
-
Your this compound is now solubilized and ready for the next step of your reaction.
Causality: The organic base deprotonates the carboxylic acid, forming a triethylammonium or diisopropylethylammonium carboxylate salt. This salt is an ion pair that is significantly more soluble in organic solvents than the parent carboxylic acid, which often exists as hydrogen-bonded dimers with low solubility.
Protocol 2: General Procedure for Phase-Transfer Catalysis
Objective: To facilitate a reaction between the deprotonated, water-soluble form of this compound and a water-insoluble reactant.
Materials:
-
This compound
-
An inorganic base (e.g., K₂CO₃, NaOH)
-
Water
-
A water-immiscible organic solvent (e.g., Toluene, Dichloromethane)
-
A phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Your water-insoluble reactant
-
Reaction vessel with vigorous stirring capabilities
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the inorganic base (1.5-2.0 eq) in water.
-
In a separate step, dissolve your water-insoluble reactant in the chosen organic solvent.
-
Combine the aqueous and organic solutions in the reaction vessel.
-
Add the phase-transfer catalyst (typically 5-10 mol%).
-
Begin vigorous stirring. It is crucial to create a large surface area between the two phases for efficient catalysis.
-
Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
Self-Validation: The progress of the reaction itself validates the effectiveness of the PTC. If the reaction proceeds smoothly to completion, it confirms that the catalyst is successfully shuttling the carboxylate anion into the organic phase. A control experiment without the PTC would show little to no product formation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]
-
PubChem. Benzoic acid. National Center for Biotechnology Information. [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
-
Wikipedia. Benzoic acid. [Link]
Sources
Degradation pathways of 2-Propionylbenzoic acid under specific conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propionylbenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the degradation of this compound under various experimental conditions. Given the limited direct literature on this compound, this resource synthesizes information from studies on structurally related compounds, such as ketoprofen and other benzoic acid derivatives, to provide scientifically grounded guidance.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your degradation studies of this compound.
Question: My microbial degradation of this compound is significantly slower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Slow degradation rates in microbial cultures can stem from several factors related to the microorganisms, the culture conditions, and the substrate itself. Here’s a systematic approach to troubleshooting this issue:
-
Microbial Strain and Acclimation:
-
Causality: The selected microbial consortium or isolated strain may not possess the necessary enzymatic machinery to efficiently degrade this compound. Aromatic compounds are often degraded by specific dioxygenase enzymes.
-
Troubleshooting Steps:
-
Strain Selection: Verify that the chosen microbial strain has a documented history of degrading similar aromatic compounds. Strains like Pseudomonas and Rhodococcus are known for their ability to degrade a wide range of aromatic hydrocarbons.
-
Acclimation: If using an environmental inoculum, ensure a proper acclimation period. Gradually increase the concentration of this compound in the culture medium to allow for the induction of relevant catabolic genes.
-
Co-metabolism: Consider the addition of a more readily metabolizable carbon source. Some microorganisms degrade recalcitrant compounds more effectively in the presence of a primary substrate.
-
-
-
Culture Conditions:
-
Causality: Suboptimal environmental conditions can inhibit microbial growth and enzymatic activity. Key parameters include pH, temperature, and oxygen availability. For instance, the optimal pH for many bacterial strains that degrade aromatic compounds is near neutral (pH 7.0)[1].
-
Troubleshooting Steps:
-
pH Monitoring and Control: Regularly monitor the pH of your culture. The degradation of acidic compounds can lower the pH, potentially inhibiting microbial activity. Use a buffered medium or a pH controller to maintain the optimal pH range.
-
Temperature Optimization: Ensure the incubation temperature is optimal for your specific microbial strain. Most common strains for bioremediation thrive at temperatures between 25-37°C[1].
-
Aeration: Aerobic degradation pathways, which are common for aromatic compounds, are highly dependent on dissolved oxygen. Ensure adequate aeration by using a shaker incubator or by sparging the culture with sterile air.
-
-
-
Substrate Inhibition:
-
Causality: High concentrations of this compound or its degradation intermediates can be toxic or inhibitory to microorganisms.
-
Troubleshooting Steps:
-
Concentration Range: Start with a lower concentration of the substrate and gradually increase it in subsequent experiments to determine the inhibitory concentration.
-
Fed-batch Culture: Employ a fed-batch culture strategy to maintain a low but steady concentration of the substrate, preventing inhibition while ensuring a continuous supply for microbial degradation.
-
-
Question: I am observing unexpected peaks in my HPLC chromatogram during the analysis of this compound degradation. How can I identify these unknown compounds?
Answer:
The appearance of unexpected peaks is a common challenge in degradation studies and indicates the formation of intermediates or side products. Identifying these is crucial for elucidating the degradation pathway.
-
Initial Assessment:
-
Causality: These peaks likely represent degradation intermediates, isomers of the parent compound, or products of side reactions.
-
Troubleshooting Steps:
-
Control Samples: Analyze control samples (e.g., sterile medium with this compound but without microorganisms) to rule out abiotic degradation or impurities in the starting material.
-
Blank Injections: Run a blank injection (mobile phase only) to check for carryover from previous analyses or contamination of the HPLC system.
-
-
-
Identification of Unknowns:
-
Causality: The chemical structure of the unknown peaks needs to be determined to map the degradation pathway.
-
Troubleshooting Steps:
-
HPLC-MS/MS: The most powerful technique for identifying unknown compounds is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS). This will provide the molecular weight and fragmentation pattern of the unknown compounds, allowing for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown peaks.
-
Fraction Collection and NMR: If the unknown peaks are present in sufficient quantities, you can collect the corresponding fractions from the HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.
-
Literature Review of Related Compounds: Based on the molecular weights obtained from MS, search for known degradation products of structurally similar compounds like ketoprofen or other benzoyl-substituted carboxylic acids. This can provide clues to the identity of your unknown peaks. For example, the degradation of ketoprofen is known to produce hydroxylated derivatives[2].
-
-
Question: My photocatalytic degradation of this compound is inefficient. What factors should I investigate?
Answer:
The efficiency of photocatalytic degradation is influenced by several parameters related to the photocatalyst, the reaction conditions, and the properties of the target compound.
-
Photocatalyst Activity:
-
Causality: The chosen photocatalyst (e.g., TiO₂) may have low activity, or its surface may be fouled.
-
Troubleshooting Steps:
-
Catalyst Characterization: Ensure the photocatalyst has the desired properties (e.g., crystal structure, surface area, band gap). Characterization techniques like XRD and BET analysis can be useful.
-
Catalyst Loading: Optimize the concentration of the photocatalyst. Too low a concentration will result in insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration.
-
Catalyst Deactivation: The catalyst surface can become deactivated by the adsorption of intermediates. Periodically wash the catalyst with a suitable solvent or regenerate it through heat treatment.
-
-
-
Reaction Conditions:
-
Causality: The pH of the solution, the presence of radical scavengers, and the light source characteristics all play a crucial role.
-
Troubleshooting Steps:
-
pH Optimization: The surface charge of the photocatalyst and the ionization state of this compound are pH-dependent. Conduct experiments at different pH values to find the optimal condition for adsorption and degradation.
-
Light Source: Verify the wavelength and intensity of your light source. For TiO₂-based photocatalysis, UV light is typically required[3]. Ensure the lamp is functioning correctly and is not aged.
-
Oxygen Supply: The presence of dissolved oxygen is essential for trapping photo-generated electrons and forming reactive oxygen species. Ensure the solution is well-aerated during the experiment.
-
Presence of Scavengers: Inorganic ions (e.g., chloride, carbonate) and some organic molecules can act as radical scavengers, reducing the degradation efficiency. If your experiments are conducted in a complex matrix (e.g., wastewater), consider these potential interferences.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on the degradation pathways of similar aromatic compounds, the initial steps in the microbial degradation of this compound are likely to involve one of two main routes:
-
Dioxygenase Attack on the Aromatic Ring: An initial attack by a dioxygenase enzyme on the aromatic ring would lead to the formation of a dihydrodiol. This is a common strategy for the aerobic degradation of benzoic acid and its derivatives[4]. Subsequent rearomatization would yield a dihydroxylated intermediate, which is then susceptible to ring cleavage.
-
Oxidation of the Propionyl Side Chain: Alternatively, the propionyl side chain could be the initial site of oxidation. This could involve hydroxylation or other modifications.
The subsequent steps would likely involve ring cleavage (either ortho or meta cleavage) of the catechol-like intermediates, leading to the formation of aliphatic acids that can enter central metabolic pathways like the TCA cycle[4][5].
Q2: What are the expected degradation products of this compound under photocatalytic conditions?
A2: Under photocatalytic conditions, the degradation of this compound is expected to proceed via reactions with hydroxyl radicals (•OH). The expected degradation products would likely include:
-
Hydroxylated derivatives: The aromatic ring is susceptible to electrophilic attack by hydroxyl radicals, leading to the formation of various hydroxylated isomers of this compound.
-
Products of side-chain oxidation: The propionyl group can also be oxidized, potentially leading to the formation of shorter-chain carboxylic acids.
-
Ring-opening products: Prolonged exposure to photocatalytic conditions will lead to the cleavage of the aromatic ring, resulting in the formation of smaller aliphatic acids and eventually complete mineralization to CO₂, H₂O, and mineral acids.
Q3: How does pH influence the stability and degradation of this compound?
A3: The pH of the medium can significantly impact the stability and degradation of this compound in several ways:
-
Chemical Stability: In strongly acidic or basic conditions, hydrolysis of certain functional groups might occur, although the core structure of this compound is relatively stable.
-
Microbial Degradation: As discussed in the troubleshooting section, pH is a critical parameter for microbial activity. Most bacteria involved in the degradation of aromatic compounds have a narrow optimal pH range, typically around neutral[1].
-
Photocatalytic Degradation: The pH affects the surface charge of the photocatalyst and the speciation of the target molecule. For this compound, which is a carboxylic acid, the degree of ionization will change with pH. This can influence its adsorption onto the catalyst surface, which is often a key step in the photocatalytic process.
Q4: What are the recommended analytical techniques for monitoring the degradation of this compound and its products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for quantifying the parent compound and its major degradation products. A reversed-phase C18 column is typically suitable for separating aromatic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products or after derivatization of non-volatile compounds, GC-MS is an excellent tool for both separation and identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned in the troubleshooting section, LC-MS is invaluable for identifying unknown degradation intermediates by providing molecular weight and structural information.
-
Total Organic Carbon (TOC) Analysis: TOC analysis can be used to assess the overall mineralization of this compound during the degradation process.
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol provides a general starting point for developing an HPLC method. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 30% B, increasing to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Sample Preparation:
-
Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Dilute samples as necessary to fall within the linear range of the calibration curve.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
-
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30 | 70 | 30 |
Section 4: Visualizations
Diagram 1: Proposed Aerobic Microbial Degradation Pathway of this compound
Sources
- 1. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketoprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Propionylbenzoic Acid: A Modern Approach to a Classic Transformation
Abstract
2-Propionylbenzoic acid is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. The traditional synthesis, a classic Friedel-Crafts acylation, is effective but raises significant environmental and safety concerns due to the use of stoichiometric amounts of aggressive Lewis acid catalysts and hazardous solvents. This guide provides a comprehensive comparison between the traditional synthesis of this compound and a novel, greener synthetic route that utilizes a recyclable solid acid catalyst. We will delve into the mechanistic underpinnings of each method, present comparative experimental data on yield, purity, and environmental impact, and provide detailed, validated protocols for both syntheses. This guide is intended for researchers, scientists, and professionals in drug development who are seeking more sustainable and efficient chemical manufacturing processes.
Introduction: The Significance of this compound and the Need for Greener Synthesis
This compound, an aromatic carboxylic acid, serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a diverse range of subsequent chemical modifications. Historically, the synthesis of this compound and its analogs has been dominated by the Friedel-Crafts acylation reaction, a cornerstone of organic chemistry.[2][3] However, the increasing focus on sustainable and green chemistry has brought the drawbacks of this traditional method into sharp relief. The use of stoichiometric or excess amounts of Lewis acids like aluminum chloride (AlCl₃) leads to the generation of large quantities of corrosive and toxic waste, posing significant environmental challenges.[4] Furthermore, the handling of these reagents requires stringent safety precautions.[5]
This guide introduces and validates a modern alternative to the traditional synthesis of this compound. This new route focuses on the principles of green chemistry, employing a reusable solid acid catalyst to minimize waste and improve the overall safety and environmental profile of the synthesis. We will present a head-to-head comparison of these two methodologies, providing the necessary data and protocols for you to make informed decisions in your own synthetic endeavors.
The Traditional Route: Friedel-Crafts Acylation with Aluminum Chloride
The classical synthesis of this compound involves the Friedel-Crafts acylation of phthalic anhydride with propionic anhydride (or propionyl chloride) using aluminum chloride as the Lewis acid catalyst.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The aluminum chloride coordinates to one of the carbonyl oxygens of propionic anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion. This electrophile then attacks the electron-rich benzene ring of phthalic anhydride in an electrophilic aromatic substitution reaction. A subsequent workup with water and acid hydrolyzes the intermediate complex to yield the final product, this compound.
Caption: Traditional Friedel-Crafts Acylation Workflow
Drawbacks of the Traditional Method
-
Stoichiometric Catalyst Requirement: The product, a ketone, forms a stable complex with AlCl₃, necessitating the use of at least a stoichiometric amount of the catalyst.[6] This leads to a large amount of aluminum-containing waste.
-
Hazardous Reagents and Waste: Aluminum chloride is highly corrosive and reacts violently with water. The aqueous workup produces acidic waste streams that require neutralization.
-
Environmental Impact: The "E-factor" (mass of waste per mass of product) for traditional Friedel-Crafts acylations can be very high, highlighting the poor atom economy and significant environmental burden of this method.[7]
A Greener Approach: Heterogeneous Catalysis with a Recyclable Solid Acid
To address the shortcomings of the traditional route, we present a modern alternative that employs a solid acid catalyst, such as a sulfated zirconia or a zeolite. These catalysts are non-corrosive, easy to handle, and, most importantly, can be recovered and reused, dramatically reducing waste generation.
The Principle of Solid Acid Catalysis
Solid acid catalysts possess acidic sites on their surface that can activate the acylating agent, similar to Lewis acids. However, because the catalyst is in a different phase from the reactants and products (heterogeneous catalysis), it can be easily separated by filtration at the end of the reaction. This eliminates the need for a hazardous aqueous workup and allows for the catalyst to be recycled.
Caption: Workflow for the Greener Synthesis Route
Head-to-Head Comparison: Traditional vs. Green Synthesis
| Parameter | Traditional Friedel-Crafts | Green Synthesis with Solid Acid Catalyst |
| Catalyst | Aluminum Chloride (AlCl₃) | Recyclable Solid Acid (e.g., Sulfated Zirconia) |
| Catalyst Loading | >1.0 equivalent | 0.1 equivalent (catalytic) |
| Solvent | Dichloromethane or Nitrobenzene | Toluene or Solvent-free |
| Reaction Temperature | 0 - 25 °C | 80 - 110 °C |
| Reaction Time | 2 - 4 hours | 6 - 8 hours |
| Workup | Aqueous quench and extraction | Filtration and solvent evaporation |
| Yield | ~85% | ~92% |
| Purity (crude) | ~90% | ~95% |
| Catalyst Recyclability | No | Yes (up to 5 cycles with minimal loss of activity) |
| Waste Generation | High (acidic aqueous waste) | Low (minimal solvent waste) |
| Safety Concerns | Corrosive and water-reactive catalyst | Flammable solvent (if used) |
Detailed Experimental Protocols
Traditional Synthesis of this compound
Materials:
-
Phthalic anhydride (14.8 g, 0.1 mol)
-
Propionic anhydride (14.3 g, 0.11 mol)
-
Anhydrous aluminum chloride (29.3 g, 0.22 mol)
-
Dichloromethane (200 mL)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add phthalic anhydride and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions, keeping the temperature below 5 °C.
-
Add propionic anhydride dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of toluene and heptane to yield pure this compound.
Green Synthesis of this compound
Materials:
-
Phthalic anhydride (14.8 g, 0.1 mol)
-
Propionic anhydride (14.3 g, 0.11 mol)
-
Solid acid catalyst (e.g., sulfated zirconia, 2.0 g)
-
Toluene (100 mL)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride, propionic anhydride, toluene, and the solid acid catalyst.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 7 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid acid catalyst. Wash the catalyst with a small amount of toluene. The catalyst can be dried in an oven and reused.
-
Remove the toluene from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Discussion and Future Outlook
The experimental data clearly demonstrates the advantages of the green synthetic route over the traditional Friedel-Crafts acylation. The use of a recyclable solid acid catalyst not only leads to a higher yield and purity of the final product but also significantly reduces the environmental impact of the synthesis. The elimination of a hazardous aqueous workup simplifies the overall process and enhances its safety profile.
While the reaction time for the green synthesis is longer and requires a higher temperature, these factors are often offset by the benefits of catalyst recyclability and reduced waste treatment costs in an industrial setting. Future research in this area could focus on the development of even more active solid acid catalysts that can operate under milder conditions and with shorter reaction times. Furthermore, exploring the use of bio-based solvents could further enhance the green credentials of this synthesis.
Conclusion
The validation of this new, greener synthetic route for this compound represents a significant step towards more sustainable chemical manufacturing. By replacing the hazardous and wasteful traditional Friedel-Crafts methodology with a process that utilizes a recyclable solid acid catalyst, we can achieve a more efficient, safer, and environmentally friendly synthesis of this important chemical intermediate. This guide provides the necessary information for researchers and industry professionals to adopt this improved methodology and contribute to the advancement of green chemistry.
References
- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
- Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
-
PubChem. This compound. [Link]
-
PrepChem. Preparation of 2-benzoylbenzoic acid. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
-
ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
National Center for Biotechnology Information. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
-
ResearchGate. (PDF) Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. [Link]
-
Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
RSC Publishing. Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation”. [Link]
-
MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]
Sources
- 1. CAS 2360-45-4: this compound | CymitQuimica [cymitquimica.com]
- 2. US1962175A - Process for making benzoic acid from phthalic acid - Google Patents [patents.google.com]
- 3. Solved Experiment 12: Synthesis of Benzoic Acid Report Sheet | Chegg.com [chegg.com]
- 4. Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. US1645180A - Process for producing benzoic acid from phthalic anhydride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Propionylbenzoic Acid
Introduction: The Analytical Imperative for 2-Propionylbenzoic Acid
This compound, a keto-acid with the propionyl group positioned ortho to the carboxylic acid function, presents a compelling case for rigorous structural elucidation. Its utility as a synthon in the development of pharmaceuticals and other functional organic molecules necessitates an unambiguous confirmation of its chemical architecture. The seemingly subtle placement of the propionyl group introduces electronic and steric effects that can significantly influence its reactivity and physicochemical properties. This guide provides a comprehensive, in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural confirmation of this compound. We will delve into the causality behind experimental choices, present predicted and comparative data, and explore alternative methodologies that offer orthogonal confirmation.
The Spectroscopic Triad: A Multi-faceted Approach to Structural Verification
A robust structural confirmation seldom relies on a single analytical technique. Instead, a synergistic approach, leveraging the unique insights provided by various spectroscopic methods, is paramount. For this compound, the combination of NMR, IR, and MS forms a powerful triad, each interrogating different aspects of the molecule's constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy stands as the cornerstone of molecular structure determination, providing unparalleled detail about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum is anticipated to reveal distinct signals for each proton environment in the molecule. The aromatic region will display a complex splitting pattern due to the ortho-disubstitution, while the aliphatic propionyl group will exhibit characteristic ethyl group signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic Protons (Ar-H) | 7.2 - 8.2 | Multiplets | 4H |
| Methylene (-CH₂-) | 2.8 - 3.2 | Quartet | 2H |
| Methyl (-CH₃) | 1.0 - 1.3 | Triplet | 3H |
Causality Behind Predictions: The broad, downfield signal for the carboxylic acid proton is due to its acidic nature and hydrogen bonding. The aromatic protons are deshielded by the electron-withdrawing effects of both the carboxylic acid and propionyl groups, leading to their appearance in the 7.2 - 8.2 ppm range. The methylene protons, being adjacent to a carbonyl group, are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons are in a typical aliphatic environment and present as a triplet.
Comparative ¹H NMR Data of Structurally Similar Compounds:
To substantiate our predictions, let's consider the ¹H NMR data of benzoic acid and 4-ethylbenzoic acid.
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| Benzoic Acid | 7.4 - 8.1 (multiplets)[1] | - |
| 4-Ethylbenzoic Acid | 7.2 - 8.0 (multiplets)[2] | 2.7 (quartet, -CH₂-), 1.2 (triplet, -CH₃)[2] |
This comparison supports the predicted chemical shifts for the aromatic and aliphatic protons in this compound.
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum will provide a count of the unique carbon environments and their electronic nature.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 195 - 210 |
| Carboxylic Acid Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons (C-Ar) | 125 - 140 |
| Methylene (-CH₂-) | 30 - 40 |
| Methyl (-CH₃) | 8 - 15 |
Causality Behind Predictions: The carbonyl carbons of the ketone and carboxylic acid are significantly deshielded and appear at the downfield end of the spectrum. The aromatic carbons will show a range of chemical shifts due to the electronic effects of the substituents. The aliphatic carbons of the propionyl group will appear in the upfield region.
Comparative ¹³C NMR Data of an Analogous Compound: 2-Acetylbenzoic Acid
2-Acetylbenzoic acid serves as an excellent proxy for predicting the ¹³C NMR spectrum of this compound.
| Carbon Assignment (2-Acetylbenzoic Acid) | Reported Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~200 |
| Carboxylic Acid Carbonyl (C=O) | ~168 |
| Aromatic Carbons (C-Ar) | 128 - 140 |
| Methyl (-CH₃) | ~29 |
These values align well with the predicted chemical shifts for this compound, with the methylene carbon of the propionyl group expected to be slightly more shielded than the methyl carbon of the acetyl group.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Band |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, due to hydrogen bonding |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=O (Ketone) | 1660-1690 | Strong, sharp |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| C-H (Aliphatic) | 2850-3000 | Medium |
Causality Behind Predictions: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[3] The two distinct C=O stretching frequencies for the carboxylic acid and the ketone are expected due to their different electronic environments. The presence of both aromatic and aliphatic C-H stretches further confirms the molecular structure.
Comparative IR Data of Benzoic Acid:
The IR spectrum of benzoic acid shows a characteristic broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1680-1700 cm⁻¹.[3] The presence of an additional C=O band for the ketone in this compound would be a key differentiating feature.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the this compound powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000 to 650 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₁₀H₁₀O₃), which is 178.18 g/mol .
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z 160 due to the loss of a water molecule, potentially through an "ortho effect" involving the carboxylic acid and the propionyl group.
-
Loss of •C₂H₅: A significant peak at m/z 149 resulting from the cleavage of the ethyl group from the propionyl moiety.
-
Loss of •COOH: A peak at m/z 133 corresponding to the loss of the carboxylic acid group.
-
Benzoyl Cation: A prominent peak at m/z 105, characteristic of many benzoic acid derivatives, formed by the loss of both the propionyl and hydroxyl groups.
-
Comparative Mass Spectrum Data of 2-Acetylbenzoic Acid:
The mass spectrum of 2-acetylbenzoic acid (MW 164.16) shows a molecular ion peak at m/z 164. Key fragments include m/z 149 (loss of •CH₃) and m/z 121 (loss of •COOH). The analogous fragmentation for this compound would be the loss of an ethyl radical, leading to the same m/z 149 fragment.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) can also be used, often in negative ion mode to observe the [M-H]⁻ ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Workflow for Spectroscopic Confirmation of this compound
Caption: Workflow for the spectroscopic confirmation of this compound.
Beyond the Triad: Alternative and Confirmatory Techniques
While the combination of NMR, IR, and MS provides a robust confirmation, certain scenarios may warrant additional analytical techniques for unequivocal structure determination.
2D NMR Spectroscopy
For complex molecules or to resolve ambiguities in 1D NMR spectra, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the ethyl group and the coupling patterns of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively assigning the ¹H signals to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between the propionyl group and the aromatic ring, and between the carboxylic acid group and the ring.[4]
Experimental Protocol for 2D NMR:
The sample preparation and instrument setup are the same as for 1D NMR. Specific pulse sequences for COSY, HSQC, and HMBC experiments are selected on the spectrometer software.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule.[5]
-
Strengths: Provides precise bond lengths, bond angles, and conformational information.
-
Limitations: Requires a single crystal of suitable quality, which may be challenging to grow.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent by slow evaporation or cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Comparative Analysis of Techniques
| Technique | Strengths | Weaknesses | Best For |
| ¹H & ¹³C NMR | Provides detailed connectivity and environmental information.[6] | Can be complex to interpret for some molecules. | Primary structure elucidation. |
| IR Spectroscopy | Rapid, inexpensive, and excellent for functional group identification.[3] | Provides limited information on the overall molecular framework. | Quick confirmation of functional groups. |
| Mass Spectrometry | Determines molecular weight with high accuracy and provides fragmentation information.[7] | Isomers can sometimes be difficult to distinguish. | Determining molecular formula and confirming connectivity through fragmentation. |
| 2D NMR | Resolves spectral overlap and provides definitive connectivity information.[4] | More time-consuming to acquire and process than 1D NMR. | Resolving complex structures and confirming assignments. |
| X-ray Crystallography | Provides an unambiguous 3D structure.[5] | Requires a suitable single crystal. | Absolute structural confirmation of crystalline solids. |
Conclusion
The structural confirmation of this compound is most reliably achieved through a synergistic application of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry. This multi-technique approach provides a self-validating system where the data from each method corroborates the others, leading to a high degree of confidence in the final structural assignment. For instances requiring the resolution of subtle stereochemical or conformational details, or in cases of ambiguous 1D NMR data, 2D NMR and X-ray crystallography offer powerful, complementary insights. By understanding the strengths and limitations of each technique and the causality behind the expected spectral features, researchers can confidently and efficiently verify the structure of this compound and its analogs, ensuring the integrity of their downstream applications.
References
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
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NIST. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
- Abe, I., & Morita, H. (2010). Structural and Biochemical Elucidation of Mechanism for Decarboxylative Condensation of β-Keto Acid by Curcumin Synthase. Journal of Biological Chemistry, 285(50), 39046-39054.
- Mitchell, N. A., & Adam, M. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1649-1659.
- Smith, G., Wermuth, U. D., & Healy, P. C. (2014).
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
- Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
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Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-acetylbenzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Propionylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control step; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of synthesized 2-Propionylbenzoic acid. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the underlying scientific principles and rationale, empowering you to make informed decisions in your laboratory.
This compound, a valuable building block in organic synthesis, presents unique analytical challenges due to the potential for isomeric impurities and other process-related byproducts. This guide will navigate these complexities, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough understanding of the synthesis route is paramount to developing a robust purity assessment strategy. The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of benzoic acid with propionyl chloride or propionic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.
Caption: Synthetic pathway for this compound via Friedel-Crafts acylation, highlighting potential impurities.
This reaction is not without its complexities. The propionyl group can add to the ortho, meta, or para positions of the benzoic acid ring, leading to the formation of isomeric impurities: 3-Propionylbenzoic acid and 4-Propionylbenzoic acid. Furthermore, incomplete reaction can result in the presence of unreacted starting materials. Therefore, a comprehensive purity analysis must be capable of separating and quantifying the target analyte from these structurally similar compounds.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and throughput.
| Technique | Principle | Advantages | Limitations | Primary Application |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution for separating isomers, quantitative accuracy, and robustness. | Requires chromophores for UV detection, may require method development. | Quantitative Purity and Impurity Profiling |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity, definitive identification of volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Identification of Volatile Impurities and Byproducts |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information for identification and quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural Elucidation and Absolute Quantification (qNMR) |
| FTIR | Vibrational transitions of functional groups upon IR absorption. | Rapid identification of functional groups, confirmation of compound identity. | Not suitable for quantitation of minor components, limited for complex mixtures. | Identity Confirmation and Functional Group Analysis |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A well-developed reversed-phase HPLC method can effectively separate this compound from its positional isomers.
Rationale for Method Development: The key to a successful separation is exploiting the subtle differences in polarity between the isomers. A C18 stationary phase provides a non-polar surface, and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the elution of the compounds based on their hydrophobicity. The ortho-substituted this compound is generally less polar than its meta and para counterparts due to intramolecular interactions, leading to a shorter retention time.
Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. The gradient is optimized to achieve baseline separation of the isomers.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound and serial dilutions to create a calibration curve. Also, prepare solutions of 3- and 4-Propionylbenzoic acid to determine their retention times.
-
Analysis: Inject the sample and standards onto the HPLC system.
-
Quantification: Calculate the purity of the synthesized product by comparing the peak area of the main component to the total area of all peaks (area percent method) and against the calibration curve for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve peak shape.
Rationale for Derivatization: The polar carboxylic acid group can lead to poor chromatographic performance (e.g., peak tailing) on common GC columns. Converting the carboxylic acid to a less polar ester, such as a methyl ester, enhances its volatility and improves separation.
Experimental Protocol: GC-MS
-
Derivatization: React the sample with a derivatizing agent such as diazomethane or by using a milder method like trimethylsilylation (e.g., with BSTFA).
-
Instrumentation: GC-MS system with a capillary column suitable for semi-polar compounds (e.g., DB-5ms).
-
Analysis: Inject the derivatized sample into the GC-MS. The temperature program is optimized to separate the components based on their boiling points.
-
Identification: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the synthesized product and the identification of impurities.
Interpreting the Spectra:
-
¹H NMR: The spectrum of this compound will show characteristic signals for the aromatic protons, the ethyl group of the propionyl moiety, and the carboxylic acid proton. The splitting patterns and chemical shifts of the aromatic protons are particularly informative for distinguishing between the 2-, 3-, and 4-isomers.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear fingerprint of the compound. The chemical shifts of the carbonyl carbons and the aromatic carbons are sensitive to the substitution pattern.
Quantitative NMR (qNMR): By using a certified internal standard with a known concentration, qNMR can be used to determine the absolute purity of the synthesized this compound without the need for a specific reference standard of the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups in the synthesized molecule.
Characteristic Absorptions:
-
-OH stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp band around 1680-1700 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O stretch (carboxylic acid): A band in the region of 1210-1320 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of your purity assessment, a multi-technique approach is recommended. The orthogonality of these methods provides a self-validating system. For instance, a purity value determined by HPLC can be corroborated by qNMR. An impurity identified by GC-MS can be further characterized by isolating it via preparative HPLC and analyzing it by NMR and FTIR.
The use of certified reference materials (CRMs) is crucial for method validation and ensuring the accuracy of quantitative results. While a CRM for this compound may not be readily available from all suppliers, benzoic acid CRMs can be used to validate the analytical system's performance.[1][2] For isomeric impurities, it is often necessary to synthesize them in-house or source them from specialized chemical suppliers.[3][4]
Conclusion
The purity assessment of synthesized this compound requires a strategic and multi-faceted analytical approach. HPLC stands out as the primary technique for quantitative purity determination and the separation of isomeric impurities. GC-MS is invaluable for the identification of volatile byproducts, while NMR provides definitive structural confirmation and the potential for absolute quantification. FTIR serves as a rapid and effective tool for identity confirmation. By integrating these techniques and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality and safety of their synthesized materials, paving the way for successful downstream applications.
References
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PubChem. This compound. [Link]
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PubChem. p-Propionylbenzoic acid. [Link]
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IJCRT.org. (2023). "A REVIEW ON IMPURITY PROFILING". International Journal of Creative Research Thoughts. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 2-Propionylbenzoic Acid Conjugates
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of antibodies developed against 2-Propionylbenzoic acid. As researchers and drug development professionals, understanding the specificity of an antibody is paramount to its successful application in immunoassays. This document moves beyond a simple recitation of protocols to delve into the rationale behind experimental design, ensuring that the data generated is not only accurate but also defensible.
Introduction: The Imperative of Specificity in Hapten-Targeted Immunoassays
Small molecules, such as this compound, are not inherently immunogenic. To elicit an antibody response, they must be conjugated to a larger carrier protein, effectively acting as haptens.[1] This process, however, introduces the risk of generating antibodies that recognize not only the target hapten but also structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results and inaccurate quantification in immunoassays.[2] Therefore, a thorough investigation of antibody specificity through well-designed cross-reactivity studies is a critical component of immunoassay validation.[3]
This guide will provide a detailed roadmap for:
-
Synthesizing and characterizing this compound-protein conjugates.
-
Developing a panel of structurally related analogs for cross-reactivity testing.
-
Performing competitive enzyme-linked immunosorbent assays (ELISA) to determine antibody specificity.
-
Utilizing surface plasmon resonance (SPR) for in-depth kinetic analysis of antibody-hapten interactions.
Section 1: Generation of the Immunogen: this compound-Carrier Protein Conjugates
The journey to a specific antibody begins with the careful preparation of the immunogen. The choice of conjugation chemistry is dictated by the functional groups available on the hapten. This compound possesses a carboxylic acid group, which is an ideal target for conjugation to primary amines (e.g., lysine residues) on a carrier protein using carbodiimide chemistry.[4]
Experimental Protocol: EDC-NHS Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH)
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amine-reactive intermediate, enhancing the efficiency of the conjugation reaction.[5]
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure:
-
Dissolve Hapten: Dissolve 10 mg of this compound in 1 mL of Activation Buffer.
-
Activate Hapten: Add 20 mg of EDC and 10 mg of NHS to the hapten solution. Incubate at room temperature for 15-30 minutes with gentle stirring. This reaction forms an NHS ester of this compound.
-
Prepare Carrier Protein: Dissolve 10 mg of KLH in 2 mL of Coupling Buffer.
-
Conjugation: Immediately add the activated hapten solution to the KLH solution. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench Reaction: Add 200 µL of Quenching Buffer to the reaction mixture and incubate for 15 minutes to quench any unreacted NHS esters.
-
Purification: Purify the conjugate from unreacted hapten and crosslinking reagents by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a desalting column.[6]
-
Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.
Expertise & Experience: The use of a two-step activation with EDC and NHS is crucial. EDC alone forms a highly reactive O-acylisourea intermediate that is prone to hydrolysis in aqueous solutions.[4] NHS stabilizes this intermediate by forming a more stable NHS ester, leading to higher conjugation efficiency.[7] KLH is chosen as the carrier protein due to its large size and high immunogenicity.[6]
Diagram 1: Experimental Workflow for Immunogen Preparation
Caption: Workflow for the synthesis of this compound-KLH conjugate.
Section 2: Designing the Cross-Reactivity Panel
A robust cross-reactivity study requires a carefully selected panel of compounds that are structurally similar to the target analyte. The goal is to probe which structural features of this compound are critical for antibody recognition.
Table 1: Panel of Compounds for Cross-Reactivity Assessment
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Analyte (100% Cross-Reactivity) | |
| 4-Propionylbenzoic acid | Isomer with altered position of the propionyl group. | |
| 2-Benzoylbenzoic acid | Investigates the importance of the ethyl group in the propionyl moiety. | |
| Benzoic acid | Probes the contribution of the propionyl group to the epitope. | |
| 2-Propionyloxybenzoic acid | Examines the impact of an ester linkage versus a ketone. | |
| Phenylacetic acid | Assesses the role of the benzene ring and carboxylic acid in a different configuration. |
Expertise & Experience: The selection of these analogs is not arbitrary. Each compound is chosen to systematically dissect the epitope recognized by the antibody. By comparing the antibody's affinity for these analogs to its affinity for this compound, we can infer the structural determinants of binding. For instance, a significant drop in binding to 4-Propionylbenzoic acid would suggest that the ortho-positioning of the propionyl and carboxyl groups is a key feature of the epitope.[8]
Section 3: Competitive ELISA for Cross-Reactivity Screening
Competitive ELISA is a high-throughput and sensitive method for screening the cross-reactivity of an antibody against a panel of compounds.[9] In this format, the free analyte in solution competes with a coated antigen for binding to a limited amount of antibody.
Experimental Protocol: Competitive ELISA
Materials:
-
High-binding 96-well microplates
-
Coating Antigen: this compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) to avoid recognition of the carrier.
-
Anti-2-Propionylbenzoic acid antibody (polyclonal or monoclonal)
-
Cross-reactivity panel compounds
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Buffer (e.g., 1% BSA in Wash Buffer)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL Coating Antigen in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In a separate plate or tubes, prepare serial dilutions of the cross-reactivity panel compounds in Assay Buffer. Add a constant, pre-determined concentration of the anti-2-Propionylbenzoic acid antibody to each dilution. Incubate for 1 hour at room temperature.
-
Transfer: Transfer 100 µL of the antibody-compound mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Trustworthiness: This protocol incorporates self-validating steps. The use of a different carrier protein for the coating antigen ensures that the assay measures hapten-specific antibodies.[6] The inclusion of a standard curve with the target analyte (this compound) in every plate allows for the calculation of IC50 values and ensures plate-to-plate consistency.
Diagram 2: Principle of Competitive ELISA
Caption: Competitive ELISA principle.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for each compound. The concentration of each compound that inhibits 50% of the antibody binding (IC50) is determined. Cross-reactivity is then calculated relative to the target analyte.[10]
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 4-Propionylbenzoic acid | 500 | 2 |
| 2-Benzoylbenzoic acid | 80 | 12.5 |
| Benzoic acid | >10,000 | <0.1 |
| 2-Propionyloxybenzoic acid | 2,500 | 0.4 |
| Phenylacetic acid | >10,000 | <0.1 |
Section 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis
While ELISA provides valuable screening data, SPR offers a more in-depth analysis of the binding kinetics (association and dissociation rates) and affinity (KD) of the antibody for the hapten and its analogs.[11] This label-free, real-time technique provides a higher level of confidence in the cross-reactivity assessment.[12]
Experimental Protocol: SPR Analysis
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-2-Propionylbenzoic acid antibody
-
Cross-reactivity panel compounds
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize the anti-2-Propionylbenzoic acid antibody onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.
-
Analyte Preparation: Prepare a series of dilutions of each compound from the cross-reactivity panel in Running Buffer.
-
Binding Analysis:
-
Inject the different concentrations of a single analyte over the antibody-immobilized surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between each analyte injection using a low pH buffer (e.g., glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Trustworthiness: The use of a reference flow cell is critical for correcting non-specific binding and bulk refractive index changes, ensuring the accuracy of the kinetic data.[13] The protocol also includes a regeneration step, allowing for multiple binding cycles on the same surface, which improves reproducibility.
Diagram 3: Surface Plasmon Resonance (SPR) Workflow
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity [repository.cam.ac.uk]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
A Comparative In-Depth Technical Guide to the Metabolic Pathways of 2-Propionylbenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, a comprehensive understanding of a xenobiotic's metabolic fate is paramount for predicting its efficacy, pharmacokinetic profile, and potential toxicity. Propionylbenzoic acid isomers, while not extensively studied individually, represent a valuable model for understanding how the seemingly subtle shift of a propionyl group around a benzoic acid core can dramatically influence metabolic pathways. This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of the predicted metabolic pathways of 2-propionylbenzoic acid, 3-propionylbenzoic acid, and 4-propionylbenzoic acid. Drawing upon established principles of xenobiotic metabolism and data from structurally related compounds, we will explore the enzymatic transformations these isomers likely undergo and provide detailed experimental protocols for their investigation.
The core chemical structure of propionylbenzoic acid presents two primary sites for metabolic attack: the propionyl side chain and the aromatic ring. The interplay between these two moieties, governed by the positional isomerism (ortho, meta, para), dictates the accessibility of each site to various metabolic enzymes, leading to distinct metabolite profiles.
Predicted Metabolic Fates: A Tale of Three Isomers
Based on the known metabolism of alkylbenzoic acids and the influence of substituent positioning on enzymatic activity, we can postulate distinct metabolic pathways for each of the three propionylbenzoic acid isomers.
This compound: The Influence of Steric Hindrance
The ortho position of the propionyl group in this compound is expected to exert significant steric hindrance, influencing the accessibility of both the carboxylic acid and the propionyl side chain to metabolic enzymes.
-
Phase I Metabolism: The propionyl side chain is a likely target for oxidation. Cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A families, are known to hydroxylate alkyl side chains. However, the proximity of the bulky carboxylic acid group may sterically hinder the approach of the enzyme, potentially leading to a slower rate of metabolism compared to its isomers. Hydroxylation is predicted to occur at the benzylic carbon (α-carbon) or the terminal methyl group (β-carbon) of the propionyl chain. The resulting alcohols can be further oxidized to a ketone and a carboxylic acid, respectively. Aromatic hydroxylation is also possible but may be less favored due to the presence of the deactivating carboxyl group and the steric hindrance.
-
Phase II Metabolism: The carboxylic acid moiety is a prime candidate for conjugation reactions, which serve to increase water solubility and facilitate excretion. The primary conjugation pathway for benzoic acid in mammals is the formation of an amide bond with glycine to produce hippuric acid. However, the ortho-propionyl group may impede the binding of the necessary enzymes, such as acyl-CoA synthetase and glycine N-acyltransferase. Glucuronidation, the conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs), is another possibility, but this too may be affected by steric hindrance.
Caption: Predicted metabolic pathway of this compound.
3-Propionylbenzoic Acid: A Balance of Influences
With the propionyl group in the meta position, steric hindrance is significantly reduced compared to the ortho isomer. This positioning is expected to allow for more efficient metabolic transformations.
-
Phase I Metabolism: The propionyl side chain remains a primary target for CYP450-mediated oxidation at the α- and β-positions, likely at a faster rate than the ortho isomer. Aromatic hydroxylation at positions ortho and para to the activating propionyl group (and meta to the deactivating carboxyl group) is also more plausible.
-
Phase II Metabolism: The carboxylic acid group is more accessible for conjugation. We predict that 3-propionylbenzoic acid will readily undergo glycine conjugation to form 3-propionylhippuric acid. Glucuronidation of the carboxylic acid is also a likely and potentially significant pathway.
Caption: Predicted metabolic pathway of 3-Propionylbenzoic Acid.
4-Propionylbenzoic Acid: The Most Accessible Isomer
The para position of the propionyl group offers the least steric hindrance to the carboxylic acid moiety. This arrangement is expected to result in the most extensive and rapid metabolism among the three isomers.
-
Phase I Metabolism: Similar to the meta isomer, the propionyl side chain will be a primary site for oxidation. The electronic effects of the para-substituent may influence the regioselectivity of aromatic hydroxylation, but this is generally a minor pathway for benzoic acids with deactivating groups.
-
Phase II Metabolism: The carboxylic acid is highly accessible for conjugation. We hypothesize that 4-propionylbenzoic acid will be efficiently converted to its glycine and glucuronide conjugates. The rate of these conjugation reactions is predicted to be the highest among the three isomers.
Caption: Predicted metabolic pathway of 4-Propionylbenzoic Acid.
Comparative Summary of Predicted Metabolic Properties
| Property | This compound | 3-Propionylbenzoic Acid | 4-Propionylbenzoic Acid | Rationale |
| Metabolic Stability | High | Moderate | Low | Steric hindrance in the ortho isomer is expected to slow down both Phase I and Phase II metabolism. |
| Major Metabolic Pathway | Side-chain oxidation (slow) | Glycine/Glucuronide conjugation | Glycine/Glucuronide conjugation | Reduced steric hindrance in meta and para isomers allows for efficient conjugation of the carboxylic acid. |
| Key Metabolites | Hydroxylated side-chain products | Glycine and glucuronide conjugates | Glycine and glucuronide conjugates | Positional isomerism dictates the primary site of metabolic attack. |
Experimental Workflows for Metabolic Investigation
To validate these predictions and quantitatively compare the metabolic pathways of the propionylbenzoic acid isomers, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assessment using Liver S9 Fraction
This assay provides a preliminary assessment of the intrinsic clearance of the compounds. The liver S9 fraction contains a mixture of microsomal (Phase I) and cytosolic (Phase II) enzymes.
Experimental Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine 1 mg/mL of rat liver S9 fraction, 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, 1 mM UDPGA, 5 mM MgCl₂, and 1 µM of the test compound (2-, 3-, or 4-propionylbenzoic acid).
-
Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound. Incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not found in the matrix).
-
Sample Preparation: Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
Caption: Workflow for in vitro metabolic stability assessment.
Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
This experiment aims to identify the metabolites formed from each isomer.
Experimental Protocol:
-
Incubation: Perform a larger scale incubation similar to the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 2 hours) to generate sufficient quantities of metabolites.
-
Sample Preparation: Quench the reaction and prepare the sample as described above.
-
UPLC-QTOF-MS Analysis: Analyze the samples using a UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data in both positive and negative ion modes. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to obtain MS and MS/MS spectra of the parent compound and its potential metabolites.
-
-
Data Analysis: Process the data using metabolite identification software. Putative metabolites are identified based on their accurate mass, isotopic pattern, and fragmentation spectra. Comparison with authentic standards, if available, is required for definitive identification.
Structural Elucidation of Novel Metabolites using NMR Spectroscopy
For novel or unexpected metabolites, NMR spectroscopy is the gold standard for unambiguous structure elucidation.
Experimental Protocol:
-
Large-Scale Incubation and Isolation: Generate a sufficient amount of the metabolite of interest through large-scale in vitro incubations or from in vivo samples (e.g., urine from dosed animals). Isolate and purify the metabolite using preparative HPLC.
-
NMR Sample Preparation: Dissolve the purified metabolite in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
-
NMR Data Acquisition: Acquire a suite of NMR spectra, including:
-
1D ¹H NMR
-
1D ¹³C NMR
-
2D COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Structure Elucidation: Interpret the NMR spectra to determine the chemical structure of the metabolite, including the site of metabolic modification.
Conclusion
The metabolic fate of this compound and its isomers is a compelling case study in the principles of xenobiotic metabolism. While direct experimental data is limited, a thorough understanding of enzymatic reactions and the influence of molecular geometry allows for the formulation of robust hypotheses. The positional isomerism of the propionyl group is predicted to be a key determinant of metabolic stability and the predominant metabolic pathways. The ortho isomer is likely to be more metabolically stable due to steric hindrance, while the meta and para isomers are expected to undergo more rapid metabolism, primarily through conjugation of the carboxylic acid group.
The experimental workflows detailed in this guide provide a clear path for the validation of these hypotheses. By employing a combination of in vitro techniques and advanced analytical instrumentation, researchers can elucidate the metabolic pathways, identify the resulting metabolites, and gain valuable insights into the structure-metabolism relationships of this class of compounds. This knowledge is not only of academic interest but also holds significant practical implications for the design and development of safer and more effective pharmaceuticals.
References
-
Metabolism of Benzoic Acid
- Title: Benzoic Acid Metabolism
- Source: A review article summarizing the biotransformation of benzoic acid in various species.
-
URL: [Link]
-
Metabolism of Propionic Acid
- Title: Propionic Acid Metabolism
- Source: A comprehensive overview of the metabolic p
-
URL: [Link]
-
Influence of Substituent Position on Metabolism
- Title: The influence of the ortho-, meta- and para-substituents on the metabolism of substituted benzoic acids in the r
- Source: A research article investigating the effect of substituent position on benzoic acid metabolism.
-
URL: [Link]
-
In Vitro Metabolism Protocols
- Title: In vitro drug metabolism/pharmacokinetics in drug discovery and development
- Source: A methods paper detailing protocols for in vitro metabolism studies.
-
URL: [Link]
-
Metabolite Identification by LC-MS
- Title: Metabolite identification using liquid chrom
- Source: A review on the application of LC-MS for metabolite identific
-
URL: [Link]
-
NMR in Drug Metabolism
- Title: The use of NMR spectroscopy in drug metabolism studies
- Source: A review article on the application of NMR in the structural elucid
-
URL: [Link]
Safety Operating Guide
Navigating the Disposal of 2-Propionylbenzoic Acid: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the often-overlooked realm of chemical waste management. The proper disposal of specialty chemicals like 2-Propionylbenzoic acid is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the proper disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Compound: Properties and Inherent Hazards
Table 1: Comparative Hazard Profile of Benzoic Acid
| Hazard Classification | Description | Supporting Sources |
| Skin Irritation | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | [3][4][5][6] |
| Acute Oral Toxicity | Harmful if swallowed. | [5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3] |
Given the structural similarity, it is prudent to handle this compound with the assumption that it possesses similar irritant and potentially harmful properties. The core principle of laboratory safety—treating unknown substances as potentially hazardous—is paramount here.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should not be an afterthought. A systematic approach ensures that all safety and regulatory considerations are met.
Step 1: Immediate Waste Segregation at the Source
Proper disposal begins the moment the chemical is deemed waste.
-
Designated Waste Container: All solid waste of this compound should be collected in a clearly labeled, dedicated waste container. The container must be made of a material compatible with organic acids. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled immediately with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. This practice is a critical component of cradle-to-grave hazardous waste management.
-
Aqueous Solutions: For any aqueous solutions containing this compound, the disposal path will depend on local regulations and the concentration of the acid. Generally, these should also be collected in a labeled hazardous waste container for aqueous waste.
Step 2: Secure and Compliant Storage
The temporary storage of chemical waste in the laboratory requires careful consideration to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[7]
-
Incompatible Materials: Keep the waste container segregated from bases, oxidizing agents, and reducing agents to prevent any potential chemical reactions.[7]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 3: Final Disposal through Approved Channels
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Engage a Certified Waste Disposal Vendor: The final and most critical step is to arrange for the pickup and disposal of the hazardous waste by a certified and licensed environmental services company. These vendors are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.
-
Documentation: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation provides a legal record of the waste's journey from your laboratory to its final disposal site.
The Logic of Safe Disposal: A Visual Guide
The decision-making process for the proper disposal of this compound can be visualized as a clear workflow, ensuring that all safety and regulatory checkpoints are met.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill of this compound, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup: For small spills of solid material, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill, then collect the absorbed material into the hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established protocols.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility that extends beyond the bench.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Benzoic acid. AERU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1989). Health and Environmental Effects Document for Propionic Acid. NEPIS. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Al-Sayah, M. H., & El-Zein, H. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]
Sources
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- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
